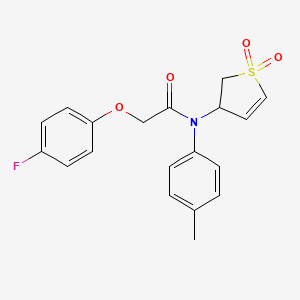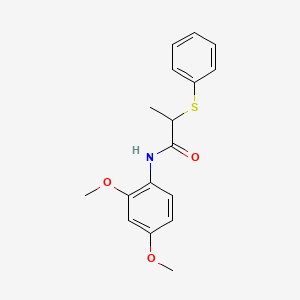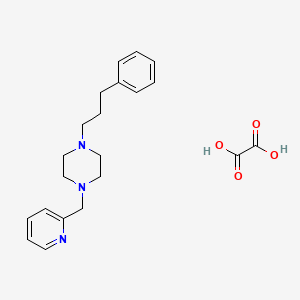![molecular formula C20H18Cl3N3O2 B5208545 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5208545.png)
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione, also known as CP-93,129, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the early 1990s and has been extensively studied for its potential pharmacological properties.
作用机制
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione acts as a selective antagonist of the dopamine D3 receptor, which is believed to be involved in the regulation of mood and cognition. By blocking the activity of this receptor, 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione may modulate the release of dopamine in the brain, leading to changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
Studies have shown that 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione can modulate the release of dopamine in the brain, leading to changes in mood, behavior, and cognition. It has also been shown to have anxiolytic and antidepressant effects in animal models. In addition, 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione has been shown to affect the activity of other neurotransmitter systems, including the serotonin and glutamate systems.
实验室实验的优点和局限性
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. It also has a high degree of selectivity for the dopamine D3 receptor, making it a useful tool for studying the dopamine system in the brain. However, 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione also has some limitations, including its relatively low potency and selectivity compared to other D3 receptor antagonists.
未来方向
There are several potential future directions for research involving 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione. One area of interest is the development of more potent and selective D3 receptor antagonists, which could have greater therapeutic potential for the treatment of neurological disorders. Another area of interest is the use of 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione as a tool for studying the dopamine system in the brain, particularly in relation to the regulation of mood and cognition. Finally, there is also potential for the development of new compounds based on the structure of 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione, which could have novel pharmacological properties and therapeutic applications.
合成方法
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione can be synthesized through a multi-step process involving the reaction of 4-chlorophenylpiperazine with 3,4-dichlorophenylacetic acid. The resulting intermediate is then reacted with 2,5-pyrrolidinedione to yield the final product. This synthesis method has been well-established and has been used in numerous studies involving 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione.
科学研究应用
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as anxiety, depression, and schizophrenia. It has been shown to act as a selective antagonist of the dopamine D3 receptor, which is believed to be involved in the regulation of mood and cognition. 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione has also been studied for its potential as a tool for studying the dopamine system in the brain.
属性
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl3N3O2/c21-13-1-3-14(4-2-13)24-7-9-25(10-8-24)18-12-19(27)26(20(18)28)15-5-6-16(22)17(23)11-15/h1-6,11,18H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBKVGZTVNKVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}phenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5208463.png)
![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5208464.png)
![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5208477.png)
![N-(1-{1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5208479.png)



![N-(2-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5208488.png)
![butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate](/img/structure/B5208494.png)
![2-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B5208506.png)
![3-({[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B5208512.png)

![N-(4-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5208529.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}piperazine](/img/structure/B5208547.png)